

PI3K gamma signaling pathway and AZD3458

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An In-Depth Technical Guide to the PI3K Gamma Signaling Pathway and its Selective Inhibition by **AZD3458**

Executive Summary

The Phosphoinositide 3-kinase gamma (PI3Ky) signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune responses and mediate resistance to immune checkpoint inhibitors. **AZD3458** is a potent, orally bioavailable, and highly selective small molecule inhibitor of the PI3Ky catalytic subunit, p110 γ . Preclinical data demonstrates that **AZD3458** effectively remodels the TME by modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with checkpoint blockade therapies to promote tumor regression. This document provides a comprehensive technical overview of the PI3Ky pathway, the mechanism and preclinical profile of **AZD3458**, and detailed experimental methodologies for its evaluation.

The PI3K Gamma (PI3Ky) Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes are intracellular signal transducers involved in a host of cellular functions, including cell growth, proliferation, survival, and motility. [1] They are divided into three classes, with Class I being the most implicated in cancer and immune regulation.[2]

Structure and Activation of PI3Ky

PI3Ky is the sole member of the Class IB PI3Ks.[3] It is a heterodimeric enzyme composed of a p110 γ catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5] Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Ky is uniquely activated by G-protein coupled receptors (GPCRs).[5][6] Upon ligand binding to a GPCR, the dissociated G $\beta\gamma$ subunit of the trimeric G-protein directly binds to the p101/p84 regulatory subunit, recruiting the PI3Ky complex to the plasma membrane and activating the p110 γ catalytic subunit.[6] PI3Ky can also be activated downstream of RTKs and Toll-like receptors (TLRs), often involving the small GTPase Ras.[2][5]

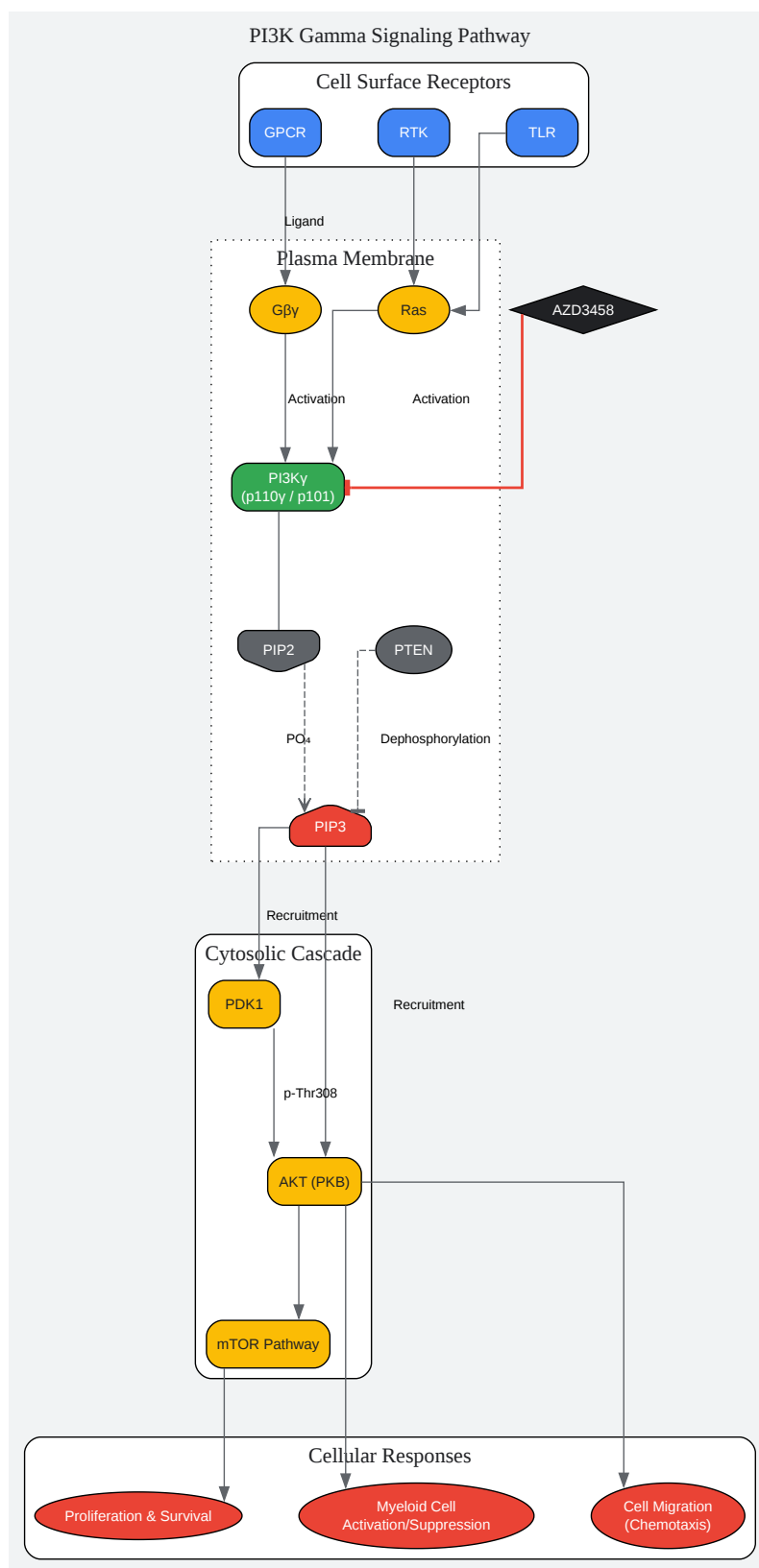
Downstream Signaling Cascade

Once activated, the p110 γ subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]

Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]

Role in Immune Regulation

PI3Ky is predominantly expressed in leukocytes and plays a pivotal role in regulating the immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment, and activation.[4][5] In neutrophils, PI3Ky signaling downstream of GPCRs is critical for chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor microenvironment, PI3Ky signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Ky can therefore "reprogram" these myeloid cells to a more pro-inflammatory, anti-tumor state.[11]



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The PI3K gamma signaling cascade from receptor activation to cellular response.

AZD3458: A Selective PI3Ky Inhibitor

AZD3458 is an orally bioavailable, potent, and highly selective PI3Ky inhibitor developed for its immunomodulatory properties, particularly within the field of oncology.[\[12\]](#)[\[13\]](#)

Potency and Selectivity Profile

AZD3458 demonstrates remarkable potency for the PI3Ky isoform with strong selectivity against other Class I PI3K isoforms. This selectivity is critical to minimize off-target effects associated with broader PI3K inhibition, such as metabolic dysregulation (PI3K α/β) or severe effects on the adaptive immune system (PI3K δ).[\[12\]](#)[\[14\]](#)[\[15\]](#)

Table 1: In Vitro Enzymatic Potency and Selectivity of **AZD3458**

Target Isoform	IC50 (Enzyme Assay)	pIC50	Selectivity Fold vs. PI3Ky	Reference(s)
PI3Ky	7.9 nM	9.1	-	[12] [14]
PI3K α	7.9 μ M	5.1	~1000x	[12] [14]
PI3K β	>30 μ M	<4.5	>3797x	[12] [14]

| PI3K δ | 0.3 μ M | 6.5 | ~38x [\[12\]](#)[\[14\]](#) |

Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity fold is calculated based on the IC50 values.

In Vitro and In Vivo Cellular Activity

The potent enzymatic inhibition of **AZD3458** translates to on-target cellular activity at low nanomolar concentrations. It effectively blocks the PI3Ky signaling cascade, as measured by the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[\[9\]](#)[\[12\]](#)

Table 2: Cellular Activity of **AZD3458**

Assay	Cell Type	Measurement	IC50	Reference(s)
pAkt Inhibition	Generic Cells	pAkt Phosphorylation	8 nM	[12]
pAkt Inhibition	Human Macrophages	pAkt S308/S473	32 nM (free IC50)	[9][13]
Neutrophil Activation	Human Neutrophils	General Activation	50 nM	[12]

| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, oral administration of **AZD3458** remodels the immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade alone.[11][16]

Table 3: Summary of In Vivo Preclinical Effects of **AZD3458**

Model(s)	Finding	Quantitative Effect	Reference(s)
4T1 (Breast Cancer)	Remodeled TME	↓ Tumor Associated Macrophages by 20%	[9][11]
4T1	Reduced Immunosuppressive Markers	↓ CD206 and PD-L1 expression	[9]
4T1, LLC, CT-26, MC-38	Enhanced Checkpoint Efficacy	Greater anti-tumor effects with α-PD-1/L1	[11][13]
CT-26 (Colon Cancer)	Promoted T-Cell Activation	↑ Granzyme B (gzmB) mRNA by 2-fold	[11]

| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of activation [\[\[16\]](#) |

Key Experimental Protocols

The following sections describe representative methodologies for the preclinical characterization of a PI3Ky inhibitor like **AZD3458**.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of **AZD3458** against purified PI3K isoforms.

Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.

- Recombinant human PI3Ky, α , β , and δ enzymes are individually prepared in kinase reaction buffer.
- A lipid substrate mixture containing PIP2 is prepared.
- **AZD3458** is serially diluted to create a concentration gradient (e.g., from 100 μ M to 1 pM).
- The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.
- Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
- Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC₅₀ curves are generated using non-linear regression analysis.

Cellular pAkt Inhibition Assay

Objective: To measure the potency of **AZD3458** in inhibiting the PI3Ky pathway in a cellular context.

Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).

- Human monocyte-derived macrophages (hMDMs) or a relevant cell line are seeded in 6-well plates and cultured overnight.
- Cells are serum-starved for 4-6 hours to reduce basal signaling.
- Cells are pre-incubated with a serial dilution of **AZD3458** for 1-2 hours.
- The PI3Ky pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1 α or C5a) for a short period (e.g., 5-10 minutes).
- The reaction is stopped by placing the plates on ice and washing with cold PBS.
- Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Total protein concentration is determined using a BCA assay.
- Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.
- Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system.
- Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC₅₀ values are determined by plotting the normalized ratios against the inhibitor concentration.

Human Neutrophil Activation Assay

Objective: To assess the functional impact of **AZD3458** on human neutrophil activation.

Methodology: Flow cytometry analysis of surface marker upregulation.

- Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™).
- Isolated neutrophils are resuspended in assay buffer.
- Cells are pre-incubated with a serial dilution of **AZD3458** for 30 minutes at 37°C.

- Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.
- The reaction is stopped by adding cold FACS buffer.
- Cells are stained with a fluorescently-conjugated antibody against an activation marker, such as CD11b.
- Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of CD11b is measured.
- Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is calculated.

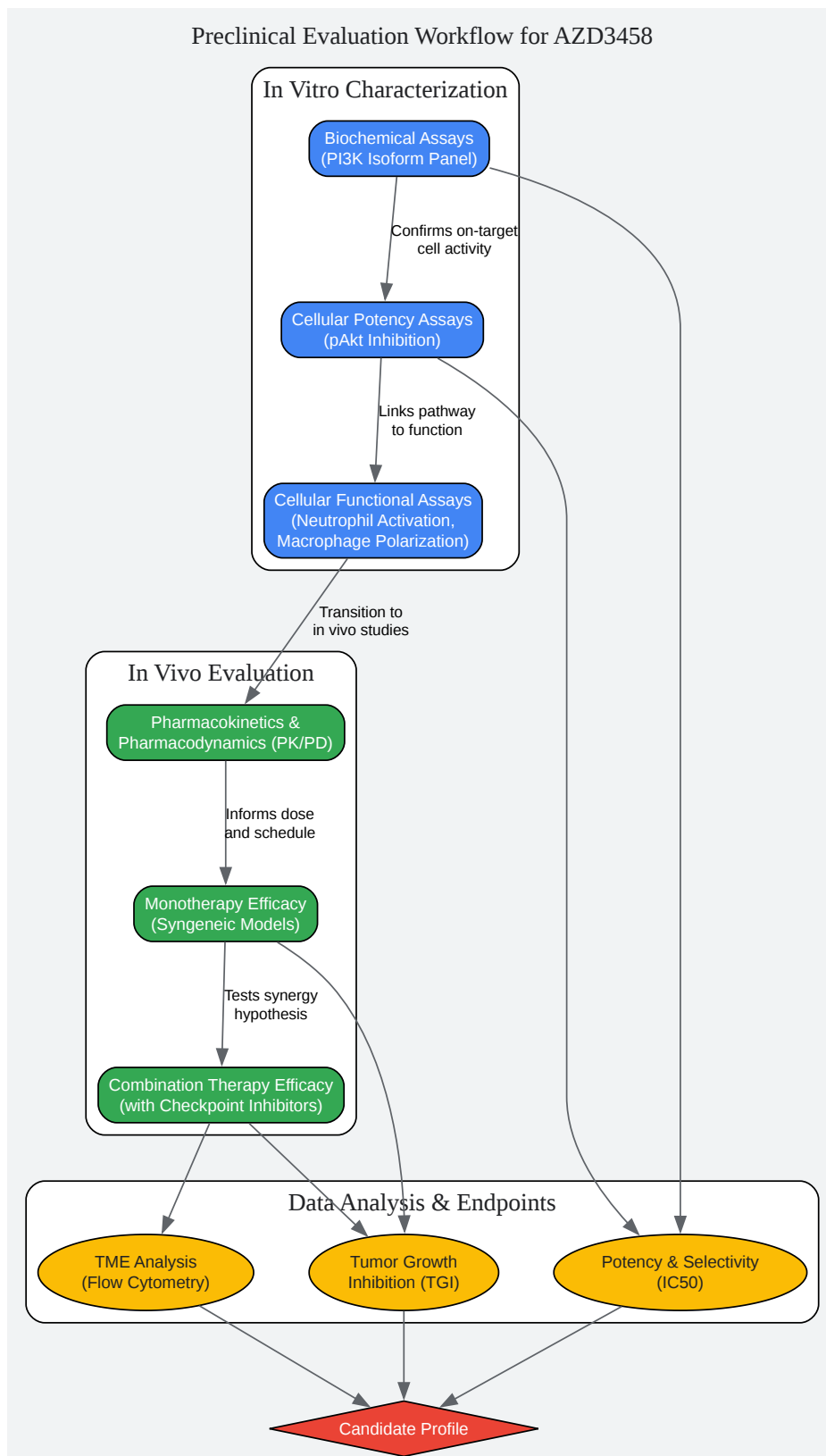
In Vivo Syngeneic Tumor Model Evaluation

Objective: To evaluate the anti-tumor efficacy of **AZD3458**, alone and in combination with checkpoint inhibitors.

Methodology:

- Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
- Mice are randomized into treatment groups: (1) Vehicle, (2) **AZD3458**, (3) anti-PD-1/PD-L1 antibody, (4) **AZD3458** + anti-PD-1/PD-L1 antibody.
- **AZD3458** is administered orally, for example, at 20 mg/kg twice daily.^[9] The checkpoint inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.
- Tumor volume and body weight are measured 2-3 times per week.
- At the end of the study, tumors and spleens are harvested for ex vivo analysis.
- Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify immune cell populations (CD8⁺ T-cells, macrophages, MDSCs) and their expression of activation/suppression markers (GzmB, Perforin, CD206, PD-L1).^{[9][11]}

- Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.



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Preclinical evaluation workflow for the PI3K gamma inhibitor **AZD3458**.

Conclusion and Future Directions

The PI3Ky signaling pathway is a central node in the regulation of myeloid cell-driven immune suppression. The selective inhibitor **AZD3458** has demonstrated a compelling preclinical profile, characterized by high potency, excellent selectivity, and robust functional effects on immune cells. By alleviating myeloid-mediated immunosuppression in the tumor microenvironment, **AZD3458** can promote an anti-tumor immune response and synergize with immune checkpoint blockade. These findings highlight the significant therapeutic potential of targeting PI3Ky with selective agents like **AZD3458** to overcome resistance to immunotherapy and improve patient outcomes in oncology. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer therapies.

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